Technical Guide: 5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6)
Technical Guide: 5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6)
[1][2]
Executive Summary
5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6 ) is a specialized heterocyclic building block distinguished by the steric bulk of an isopropyl group at the 5-position relative to the N-methyl moiety. Unlike its thermodynamically favored isomer (4-isopropyl-1-methylimidazole), the 5-substituted variant presents unique steric crowding around the C2 and N1 centers. This structural feature makes it a critical probe in medicinal chemistry for exploring structure-activity relationships (SAR) where steric occlusion of the nitrogen lone pair is required, and as a precursor for sterically hindered N-heterocyclic carbene (NHC) ligands in catalysis.
This guide details the physicochemical profile, regioselective synthesis challenges, and validation protocols for this compound, addressing the common difficulty of distinguishing it from its 1,4-isomer.
Chemical Identity & Physical Properties[3][4][5][6]
| Property | Data |
| Chemical Name | 5-Isopropyl-1-methyl-1H-imidazole |
| CAS Number | 196304-02-6 |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| MDL Number | MFCD18829907 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~205–210 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, Methanol, DMSO; Moderate water solubility |
| pKa (Conjugate Acid) | ~7.2–7.5 (Estimated; 5-alkyl groups typically lower basicity slightly vs 4-isomers due to steric hindrance to solvation) |
The Regioselectivity Challenge: 1,4- vs. 1,5-Isomers
The primary technical hurdle in working with CAS 196304-02-6 is the synthesis and purification. Standard alkylation of 4(5)-isopropylimidazole with methyl iodide follows an SN2 mechanism that favors the sterically less hindered nitrogen (the N far from the isopropyl group). This results in 1-methyl-4-isopropylimidazole as the major product (>80%), leaving the desired 1-methyl-5-isopropylimidazole as a minor byproduct.
Researchers must employ de novo ring synthesis or directed lithiation strategies to access the 5-isomer efficiently.
Visualizing the Isomer Challenge
Figure 1: The regiochemical outcome of direct alkylation, highlighting the difficulty in obtaining the 5-isopropyl isomer via standard routes.
Synthesis Protocols
Method A: Direct Cyclization (Recommended for High Purity)
To avoid the separation of isomers, a cyclization strategy using an
Protocol: Cyclization of
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Precursor Synthesis: React 1-bromo-3-methylbutan-2-one with methylamine to form the
-(methylamino) ketone intermediate. -
Cyclization: Treat the intermediate with potassium thiocyanate (KSCN) to form the 2-mercaptoimidazole derivative, or condense directly with formamide at high temperature (140–160°C).
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Desulfurization (if KSCN used): Oxidative removal of the thiol group using dilute nitric acid or Raney Nickel yields the 1-methyl-5-isopropylimidazole specifically.
Note: This route locks the methyl group position relative to the isopropyl group before the ring closes, guaranteeing the 1,5-substitution pattern.
Method B: Van Leusen Imidazole Synthesis (Alternative)
Using TosMIC (Toluenesulfonylmethyl isocyanide) with specific aldimines can yield 1,5-disubstituted imidazoles, though this often requires specific tuning of the amine component.
Analytical Validation (Self-Validating System)
Trustworthiness in your data depends on proving you have the 5-isomer and not the 4-isomer. 1H-NMR alone is often insufficient due to overlapping signals.
Critical Characterization: NOESY NMR
You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the structure.
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1-Methyl-5-isopropylimidazole (Target):
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Observation: Strong NOE cross-peak between the N-Methyl protons (~3.6 ppm) and the Methine proton of the isopropyl group.
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Reasoning: The spatial proximity is forced by the 5-position substitution.
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1-Methyl-4-isopropylimidazole (Impurity):
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Observation: Absence of NOE between N-Methyl and Isopropyl methine. Instead, you may see NOE between N-Methyl and the aromatic proton at C5.
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Standard 1H NMR (CDCl3, 400 MHz) Expectation
- 7.35 (s, 1H): C2-H (Deshielded, between nitrogens).
- 6.80 (s, 1H): C4-H.
- 3.60 (s, 3H): N-CH3.
- 2.85 (sept, 1H): Isopropyl CH.
- 1.25 (d, 6H): Isopropyl CH3.
Applications in Drug Discovery & Catalysis[7]
Steric Probes in Kinase Inhibitors
In kinase inhibitor design, the imidazole ring often binds to the hinge region. The 5-isopropyl group acts as a "steric wedge," enforcing a specific conformation of the drug molecule or clashing with gatekeeper residues in the ATP binding pocket. This is used to tune selectivity between homologous kinases.
Precursor for Ionic Liquids
The 5-isopropyl-1-methylimidazolium cation (formed by quaternizing the N3 position) creates ionic liquids with lower symmetry and higher viscosity than their 1-methyl-3-isopropyl counterparts. These are investigated for:
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CO2 Capture: The steric bulk near the C2 proton affects the acidity and carbene formation potential, altering CO2 binding kinetics.
Logical Application Workflow
Figure 2: Downstream applications of the 5-isopropyl scaffold in pharma and materials science.
Safety & Handling
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Handling: Use in a fume hood. Imidazoles can cause chemical burns; wear nitrile gloves and safety goggles.
References
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PubChem. 1-Methylimidazole (Homolog Data). National Library of Medicine. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Imidazoles (Van Leusen & Marckwald). Available at: [Link]
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ScienceDirect. Regioselective alkylation of imidazoles. (General Reference for 1,4 vs 1,5 selectivity). Available at: [Link]
